Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20395733
InChI: InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC20395733

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
IUPAC Name methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12)
Standard InChI Key JFJBCTUDCGZTBE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=N1)N)C2CCCC2

Introduction

Synthesis Pathways

The synthesis of methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves:

  • Formation of the Thiazole Core:

    • A cyclization reaction between a thiourea derivative and an α-haloketone or α-haloester.

    • The cyclopentyl substituent is introduced via the starting materials or through post-synthetic modifications.

  • Esterification:

    • The carboxylic acid group at position 4 is esterified using methanol under acidic or catalytic conditions.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques.

Antimicrobial Potential

Thiazole derivatives are well-documented for their antimicrobial properties. The amino group and thiazole ring can interact with microbial enzymes or DNA, potentially inhibiting growth.

Anticancer Activity

The compound's structure suggests it could be evaluated for anticancer activity, particularly due to the thiazole moiety's known ability to interfere with cell signaling pathways.

Drug Development

The ester functionality allows for modifications to improve pharmacokinetics (e.g., solubility and bioavailability). Additionally, the cyclopentyl group may enhance receptor binding through hydrophobic interactions.

Spectroscopic Methods

  • NMR Spectroscopy:

    • Proton (1H^1H) and carbon (13C^13C) NMR would confirm the positions of functional groups.

    • Expected signals include:

      • Cyclopentyl protons (multiplet around δ=12\delta = 1–2 ppm)

      • Ester methyl group (singlet around δ=3.54\delta = 3.5–4 ppm)

      • Thiazole protons (aromatic region).

  • Mass Spectrometry:

    • Molecular ion peak at m/z=214m/z = 214, confirming molecular weight.

  • IR Spectroscopy:

    • Peaks for:

      • Ester carbonyl (C=OC=O) around 17001700 cm1^{-1}

      • Amino group (NHN-H) stretching around 320034003200–3400 cm1^{-1}.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) can be used for purity analysis and quantification.

Research Outlook

Further studies are needed to explore:

  • Pharmacological Profiling:

    • In vitro and in vivo assays to determine antimicrobial, anticancer, or anti-inflammatory activities.

  • Molecular Docking Studies:

    • Computational studies to predict binding affinity with biological targets like enzymes or receptors.

  • Toxicological Assessments:

    • Cytotoxicity studies to evaluate safety profiles.

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